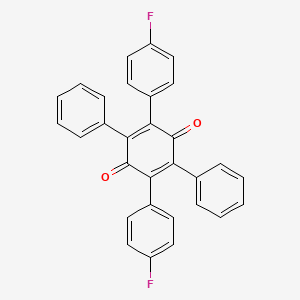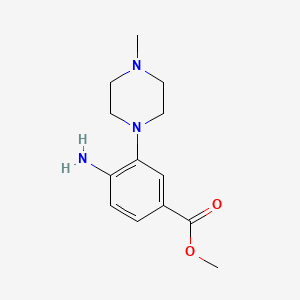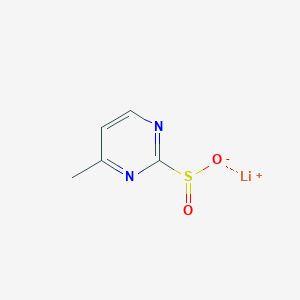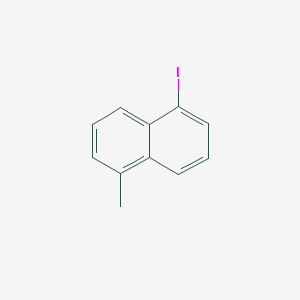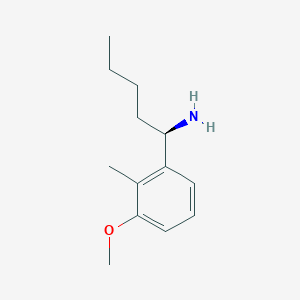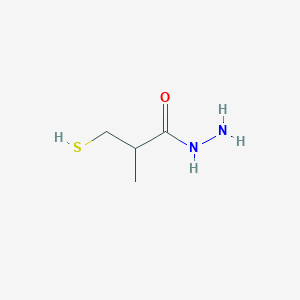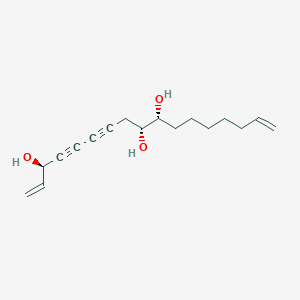
(3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol is a polyacetylene compound with a unique structure characterized by multiple double and triple bonds, as well as hydroxyl groups. This compound is known for its presence in certain natural sources, such as Panax ginseng, and has been studied for its potential biological activities, including antitumor properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol can be achieved through chemoenzymatic asymmetric total synthesis. This method involves the use of enantioconvergent enzyme-triggered cascade reactions, which ensure the production of the desired stereoisomer without the formation of undesired stereoisomers . The synthetic strategy typically includes the use of specific enzymes that catalyze the formation of the compound from simpler precursors.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the specificity required in its synthesis. advancements in biotechnological methods and enzyme engineering could potentially facilitate large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions
(3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double and triple bonds can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of double and triple bonds.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute hydroxyl groups with halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.
Scientific Research Applications
Chemistry: Used as a model compound for studying polyacetylene chemistry and reaction mechanisms.
Biology: Investigated for its biological activities, including cytotoxic properties against cancer cells.
Medicine: Potential therapeutic applications due to its antitumor properties.
Industry: Possible use in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of (3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol involves its interaction with specific molecular targets and pathways. The compound’s antitumor activity is believed to be mediated through the induction of apoptosis in cancer cells, possibly by targeting key enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
(3R,9R,10R)-10-Methoxy-1-heptadecene-4,6-diyne-3,9-diol: Shares a similar polyacetylene structure but with a methoxy group instead of a hydroxyl group.
(3S,9R,10R)-Panaxytriol: Another polyacetylene compound with similar biological activities.
Uniqueness
(3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol is unique due to its specific stereochemistry and the presence of multiple reactive sites, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
CAS No. |
139163-35-2 |
|---|---|
Molecular Formula |
C17H24O3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(3R,9R,10R)-heptadeca-1,16-dien-4,6-diyne-3,9,10-triol |
InChI |
InChI=1S/C17H24O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h3-4,15-20H,1-2,5-7,10,13-14H2/t15-,16-,17-/m1/s1 |
InChI Key |
WNVDKDQMWFSCPI-BRWVUGGUSA-N |
Isomeric SMILES |
C=CCCCCC[C@H]([C@@H](CC#CC#C[C@@H](C=C)O)O)O |
Canonical SMILES |
C=CCCCCCC(C(CC#CC#CC(C=C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


